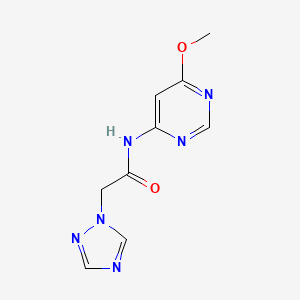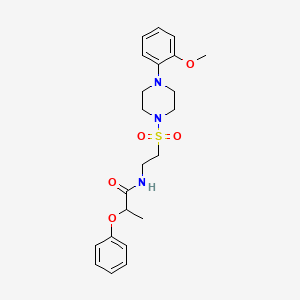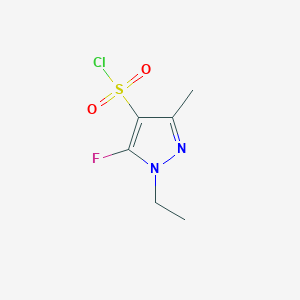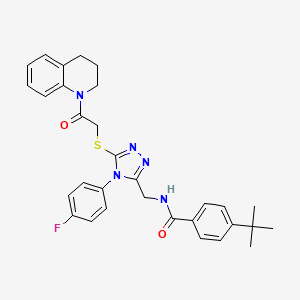![molecular formula C16H13Cl2N3O2 B2937674 Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate CAS No. 306979-99-7](/img/structure/B2937674.png)
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate is a complex organic compound characterized by its cyano, dichlorobenzyl, and methylnicotinate functional groups
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
Given that indole derivatives are known to have diverse biological activities , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dichlorobenzylamine with cyanoacetic acid followed by methylation and subsequent cyclization to form the nicotinate derivative. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the dichlorobenzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) under UV light.
Major Products Formed:
Oxidation: this compound carboxylate.
Reduction: Methyl 5-amino-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its cyano and dichlorobenzyl groups make it a valuable building block for creating pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate is used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of anticancer and anti-inflammatory drugs. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other colorants. Its stability and reactivity make it suitable for various applications in material science and engineering.
Comparación Con Compuestos Similares
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate carboxylate
Methyl 5-amino-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate
This compound derivatives
Uniqueness: this compound stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
methyl 5-cyano-6-[(2,4-dichlorophenyl)methylamino]-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-9-13(16(22)23-2)5-11(7-19)15(21-9)20-8-10-3-4-12(17)6-14(10)18/h3-6H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYSRLRZOWWOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2937592.png)
![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate](/img/structure/B2937593.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2937594.png)




![4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole](/img/structure/B2937601.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid](/img/structure/B2937603.png)


![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)


